molecular formula C17H18BrN5 B216139 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B216139
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: NDDGLLZZNPXKTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyridazines and has been found to exhibit promising pharmacological properties.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. PDE5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine results in increased levels of cGMP, leading to vasodilation and improved blood flow. JNK and GSK-3β are enzymes that are involved in the regulation of cell survival, proliferation, and differentiation. Inhibition of these enzymes by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against PDE5, JNK, and GSK-3β, leading to vasodilation, apoptosis, and inhibition of tumor growth, respectively. In addition, 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic applications. However, the limitations of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and time-consuming, and it may not be feasible for some research labs to produce it in large quantities.

Zukünftige Richtungen

There are several future directions for research on 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of this compound as a therapeutic agent for cancer and other diseases. The inhibition of JNK and GSK-3β by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer treatment. Another potential area of research is the optimization of the synthesis method for this compound, with the aim of improving yield and reducing cost. This would make it more accessible to researchers and facilitate further studies on its pharmacological properties.

Synthesemethoden

The synthesis of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-bromoaniline with 4-methylpiperidine in the presence of triethyl orthoformate and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-bromopyridine in the presence of acetic acid and triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), c-Jun N-terminal kinase (JNK), and glycogen synthase kinase-3β (GSK-3β). These enzymes and receptors are involved in various physiological and pathological processes, and their inhibition has been implicated in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Eigenschaften

Produktname

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Molekularformel

C17H18BrN5

Molekulargewicht

372.3 g/mol

IUPAC-Name

3-(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3

InChI-Schlüssel

NDDGLLZZNPXKTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Kanonische SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.